![molecular formula C39H72N2O13 B12314366 (10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(10E)-6-[4-(ジメチルアミノ)-3-ヒドロキシ-6-メチルオキサン-2-イル]オキシ-14-エチル-12,13-ジヒドロキシ-4-(5-ヒドロキシ-4-メトキシ-4,6-ジメチルオキサン-2-イル)オキシ-7-メトキシ-10-メトキシイミノ-3,5,7,9,11,13-ヘキサメチル-オキサシクロテトラデカン-2-オン は、ヒドロキシル基、メトキシ基、ジメチルアミノ基などの複数の官能基を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、オキサン環の形成や様々な官能基の導入など、複数のステップが含まれます。反応条件は通常、目的の生成物を正しく形成するために、特定の触媒と溶媒を必要とします。 例えば、クライオEM試料調製のプラットフォームとしてニッケルNTAヘッドグループを使用することで、試料を空気/水界面から保護し、より幅広いオリエンテーションを促進することが示されています .
工業生産方法
この化合物の工業生産方法は、一貫性と純度を確保するために、自動化システムを使用した大規模合成を伴う可能性があります。 クライオ電子顕微鏡(クライオEM)などの高度な技術を使用することで、化合物の調製と分析を支援することができます .
化学反応の分析
反応の種類
この化合物は、以下を含む様々な種類の化学反応を起こすことができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: メトキシイミノ基は、アミンを形成するために還元することができます。
置換: ジメチルアミノ基は、他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります .
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ヒドロキシル基の酸化はケトンの形成につながる可能性があり、メトキシイミノ基の還元はアミンの形成につながる可能性があります .
科学研究への応用
この化合物は、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成の出発物質として使用されます。
医学: その潜在的な治療効果と薬剤候補として調査されています。
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes
作用機序
この化合物の作用機序は、特定の分子標的および経路との相互作用に関与しています。例えば、特定の受容体または酵素に結合して、細胞プロセスに変化をもたらす可能性があります。 関与する正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なります .
類似の化合物との比較
類似の化合物
いくつかの類似の化合物には以下が含まれます。
マロン酸ジエチル: バルビツール酸やその他の化合物の合成に使用されます.
アダパレン関連化合物E: 医薬品用途に使用されます.
独自性
この化合物を際立たせているのは、官能基の独自な組み合わせと、様々な分野における多様な用途の可能性です。 その複雑な構造により、複数の種類の化学反応と相互作用が可能になり、研究開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Diethyl malonate: Used in the synthesis of barbiturates and other compounds.
Adapalene Related Compound E: Used in pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple types of chemical reactions and interactions, making it a valuable compound for research and development .
特性
分子式 |
C39H72N2O13 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC名 |
(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+ |
InChIキー |
BZXVFUGKJGEBBE-JVFAEYSFSA-N |
異性体SMILES |
CCC1C(C(C(/C(=N/OC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
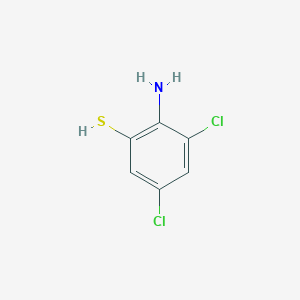

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

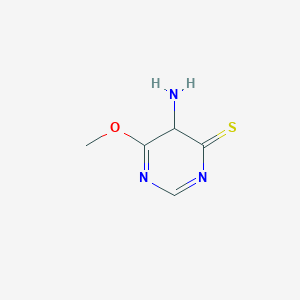
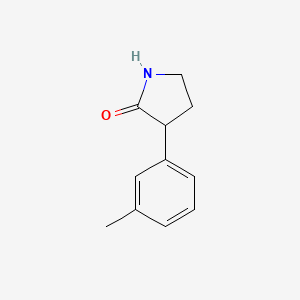

![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
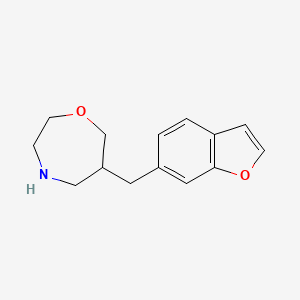
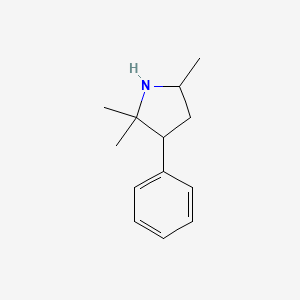
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
